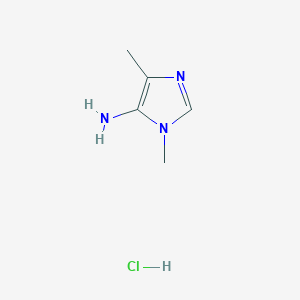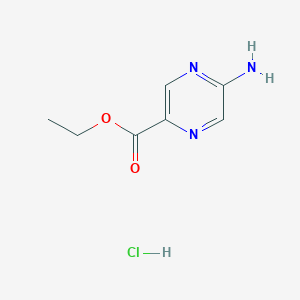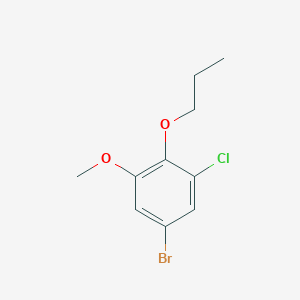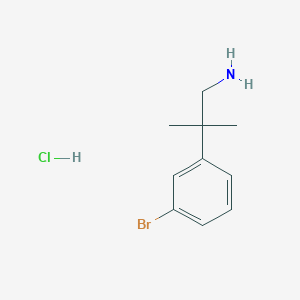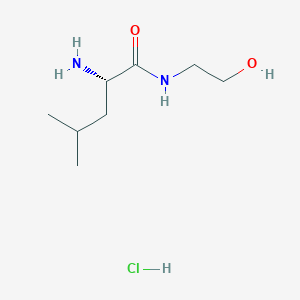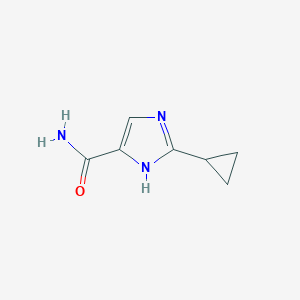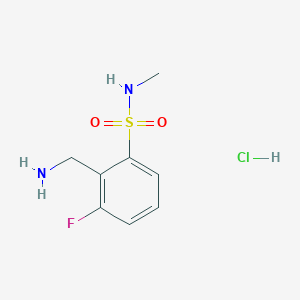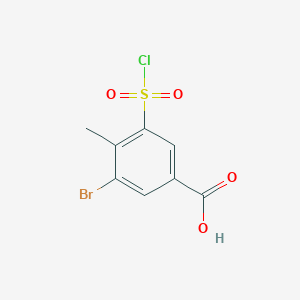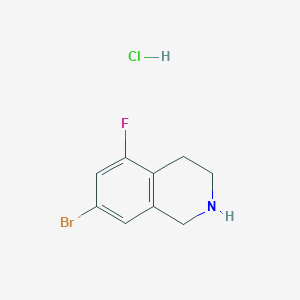
7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
7-Bromo-1,2,3,4-tetrahydroisoquinoline is a pharmaceutical intermediate . It is a part of a large group of natural products known as isoquinoline alkaloids, in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 7-Bromo-1,2,3,4-tetrahydroisoquinoline is C9H10BrN . The SMILES string representation is Brc1ccc2CCNCc2c1 .Physical And Chemical Properties Analysis
7-Bromo-1,2,3,4-tetrahydroisoquinoline is a solid substance . It is insoluble in water .Scientific Research Applications
Neuropharmacological Applications
- Anticonvulsant Agent : N-substituted 1,2,3,4-tetrahydroisoquinolines, structurally related to 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline, have been synthesized and evaluated for their anticonvulsant properties. Compounds in this class have shown significant activity against audiogenic seizures in animal models, with one derivative demonstrating potency comparable to talampanel, a known noncompetitive AMPA receptor modulator used in anticonvulsant therapy Gitto et al., 2006.
Cardiovascular Research
- "Funny" If Current Channel Inhibitor : Derivatives containing the tetrahydroisoquinoline skeleton have been investigated for their potential in treating cardiovascular conditions. One such compound, YM758, was found to accumulate and retain long-term in the eyeballs and thoracic aorta of rats, suggesting its utility in cardiovascular research, particularly for conditions like stable angina and atrial fibrillation Umehara et al., 2009.
Potential Anti-Coccidial Applications
- Halofuginone Hydrobromide Synthesis : Research into the synthesis of halofuginone hydrobromide, a compound effective against various species of Eimeria in poultry, involves intermediates structurally related to 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline. This work highlights the potential of such compounds in the development of effective anti-coccidial drugs Zhang et al., 2017.
Safety And Hazards
The safety information available indicates that 7-Bromo-1,2,3,4-tetrahydroisoquinoline is classified under Acute Tox. 4 Oral hazard classification . The signal word is “Warning” and it has the GHS07 pictogram . It should be stored in a cool, dry place in a tightly closed container and is incompatible with oxidizing agents .
properties
IUPAC Name |
7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPDPAVGKHGJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1394041-95-2 | |
| Record name | 7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)
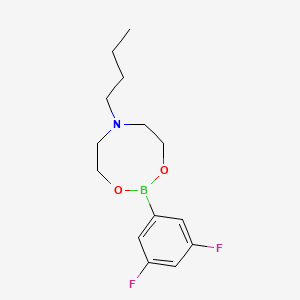
![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)
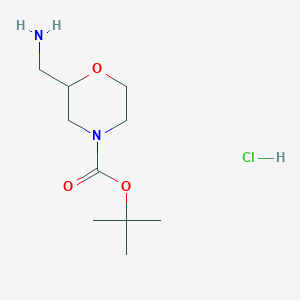
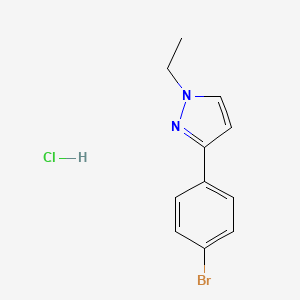
![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)
